(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide
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Overview
Description
“(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of benzo[d]thiazol-2(3H)-ones . These compounds are known for their wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-ones involves a reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions . The intermediate 2-(2-bromoethoxy)benzo[d]thiazole is synthesized and undergoes a nucleophilic substitution reaction with 1,2-dibromoethane .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-ones includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol-2(3H)-ones include a nucleophilic substitution reaction with 1,2-dibromoethane .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2(3H)-ones are influenced by their molecular structure. They are typically white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Photodynamic Therapy Application
A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups including Schiff base highlighted their potential in photodynamic therapy (PDT). These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes demonstrated their significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit a varied propensity for binding to calf thymus DNA and have shown promising antiproliferative activity against human tumor cells, suggesting their potential use in developing new anticancer agents (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents
The synthesis and characterization of N-ethyl-N-methylbenzenesulfonamide derivatives revealed their effectiveness as antimicrobial and antiproliferative agents. These compounds were tested against human cell lines, including alveolar adenocarcinoma carcinoma (lung) and liver carcinoma, showing significant cytotoxic activity, which underscores their potential in medical research for treating various diseases (Abd El-Gilil, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(NZ)-N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S2/c1-3-25-9-8-22-17-15(20)10-13(19)11-16(17)26-18(22)21-27(23,24)14-6-4-12(2)5-7-14/h4-7,10-11H,3,8-9H2,1-2H3/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKPPVXAQCPJZ-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2SC1=NS(=O)(=O)C3=CC=C(C=C3)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN\1C2=C(C=C(C=C2S/C1=N\S(=O)(=O)C3=CC=C(C=C3)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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